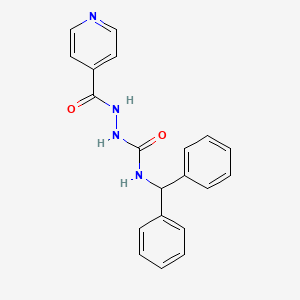

N-benzhydryl-2-isonicotinoylhydrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

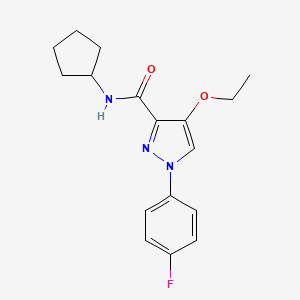

N-benzhydryl-2-isonicotinoylhydrazinecarboxamide is a chemical compound with the molecular formula C20H18N4O2. It is a benzhydryl compound, a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents .

Wissenschaftliche Forschungsanwendungen

Alkylating Benzamides with Melanoma Cytotoxicity

Alkylating benzamides, including derivatives similar to N-benzhydryl-2-isonicotinoylhydrazinecarboxamide, have shown potential in melanoma treatment. Radioiodinated benzamides exhibit selective affinity for melanotic melanoma, aiding in nuclear medicine imaging. Additionally, conjugates with cytostatics like chlorambucil have demonstrated enhanced cytotoxicity against melanoma cells over standard treatments, suggesting a promising avenue for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Anti-Influenza Virus Activity

Research into benzamide-based 5-aminopyrazoles, related to the core structure of N-benzhydryl-2-isonicotinoylhydrazinecarboxamide, has unveiled compounds with significant antiavian influenza virus activity. These compounds, synthesized through novel routes, showed high efficacy against the H5N1 strain, indicating their potential as antiviral agents (Hebishy et al., 2020).

Fluorescent Chemosensors

Benzamide derivatives have been explored as fluorescent chemosensors for detecting metal ions, such as cobalt(II), in living cells. A specific derivative demonstrated high sensitivity and selectivity towards Co2+ ions, showcasing its application in biological and environmental monitoring (Liu et al., 2019).

Molecular Modeling and Structural Studies

Molecular modeling and structural studies on benzamide ligands, including compounds analogous to N-benzhydryl-2-isonicotinoylhydrazinecarboxamide, provide insights into their potential biological interactions. These studies help in understanding the ligand's binding mechanisms and structural characteristics, contributing to the design of more effective therapeutic agents (Orief & Abdel‐Rhman, 2018).

Wirkmechanismus

Target of Action

N-Benzhydryl-2-isonicotinoylhydrazinecarboxamide, also known as N-{[(diphenylmethyl)carbamoyl]amino}pyridine-4-carboxamide, is a type of antimycobacterial active molecule . Its primary target is the enoyl-acyl carrier protein reductase InhA . This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria .

Mode of Action

The compound interacts with its target, InhA, by binding to it . . This interaction inhibits the activity of InhA, thereby disrupting the synthesis of mycolic acids .

Biochemical Pathways

The inhibition of InhA affects the fatty acid biosynthesis pathway II (FAS-II) . This pathway is responsible for the elongation of fatty acids, including mycolic acids . By disrupting this pathway, the compound prevents the formation of the mycobacterial cell wall, leading to the death of the bacteria .

Pharmacokinetics

Given its structural similarity to other benzhydryl compounds , it’s likely that it shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These may include good absorption, wide distribution in the body, metabolism primarily in the liver, and excretion through the kidneys . .

Result of Action

The primary result of the compound’s action is the inhibition of mycobacterial growth . By preventing the synthesis of mycolic acids, the compound disrupts the formation of the mycobacterial cell wall, which is essential for the bacteria’s survival . This leads to the death of the bacteria, effectively treating the mycobacterial infection .

Eigenschaften

IUPAC Name |

1-benzhydryl-3-(pyridine-4-carbonylamino)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19(17-11-13-21-14-12-17)23-24-20(26)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H,23,25)(H2,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPQVFVPNYHZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-chlorophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2955347.png)

![1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2955353.png)

![3-Fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile;hydrochloride](/img/structure/B2955355.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2955357.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2955360.png)

![2-(2-Chlorobenzyl)-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2955364.png)

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2955365.png)

![3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2955367.png)